4-Amino-2-[methyl(phenyl)amino]-1,3-thiazole-5-carbonitrile
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Overview
Description
4-Amino-2-[methyl(phenyl)amino]-1,3-thiazole-5-carbonitrile is a heterocyclic compound containing a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-[methyl(phenyl)amino]-1,3-thiazole-5-carbonitrile typically involves the formation of the thiazole ring followed by the introduction of the amino and methyl(phenyl)amino groups. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-bromo-1-phenylethanone with thiourea can form the thiazole ring, which is then further functionalized .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-[methyl(phenyl)amino]-1,3-thiazole-5-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the thiazole ring and the amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are crucial for the success of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups into the molecule .
Scientific Research Applications
4-Amino-2-[methyl(phenyl)amino]-1,3-thiazole-5-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Amino-2-[methyl(phenyl)amino]-1,3-thiazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, potentially inhibiting or activating them. This interaction can lead to the compound’s observed biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives such as:
- 2-Aminothiazole
- 4-Phenylthiazole
- 2-Methylthiazole
Uniqueness
What sets 4-Amino-2-[methyl(phenyl)amino]-1,3-thiazole-5-carbonitrile apart from these similar compounds is its specific substitution pattern, which can lead to unique biological activities and chemical reactivity. The presence of both amino and methyl(phenyl)amino groups provides additional sites for chemical modification and interaction with biological targets .
Properties
Molecular Formula |
C11H10N4S |
---|---|
Molecular Weight |
230.29 g/mol |
IUPAC Name |
4-amino-2-(N-methylanilino)-1,3-thiazole-5-carbonitrile |
InChI |
InChI=1S/C11H10N4S/c1-15(8-5-3-2-4-6-8)11-14-10(13)9(7-12)16-11/h2-6H,13H2,1H3 |
InChI Key |
FTTQIAMRULWAED-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)C2=NC(=C(S2)C#N)N |
Origin of Product |
United States |
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